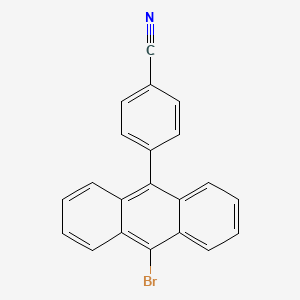

4-(10-Bromoanthracen-9-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(10-bromoanthracen-9-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12BrN/c22-21-18-7-3-1-5-16(18)20(17-6-2-4-8-19(17)21)15-11-9-14(13-23)10-12-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHJKKXBUXNXPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101283379 | |

| Record name | 4-(10-Bromo-9-anthracenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937372-45-7 | |

| Record name | 4-(10-Bromo-9-anthracenyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937372-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(10-Bromo-9-anthracenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(10-Bromoanthracen-9-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Elaborative Chemical Transformations

Precursor Synthesis and Regioselective Functionalization

The successful synthesis of 4-(10-Bromoanthracen-9-yl)benzonitrile is contingent upon the efficient preparation of its key building blocks: 9,10-dibromoanthracene and a cyanophenylboronic acid derivative. The synthesis of these precursors involves well-established organic transformations that allow for the introduction of the necessary functional groups in a regioselective manner.

The primary precursor for the anthracene (B1667546) core of the target molecule is 9,10-dibromoanthracene. This compound is most commonly synthesized through the direct bromination of anthracene. Various methods have been developed to achieve this transformation, with differences in solvents, brominating agents, and reaction conditions that can influence the yield and purity of the final product.

One of the most traditional and frequently employed methods involves the direct reaction of anthracene with elemental bromine in a suitable solvent. prepchem.comorgsyn.orgchemicalbook.comchemicalbook.com Carbon tetrachloride has been a historically common solvent for this reaction. prepchem.comorgsyn.orgchemicalbook.com In a typical procedure, bromine is added slowly to a suspension of anthracene in carbon tetrachloride, leading to the precipitation of the sparingly soluble 9,10-dibromoanthracene. orgsyn.org The reaction is often initiated at room temperature and may be followed by gentle heating to ensure completion. prepchem.comorgsyn.org Yields for this method are generally high, often in the range of 83-88%. chemicalbook.comchemicalbook.com

Alternative and improved procedures have been developed to circumvent the use of hazardous solvents like carbon tetrachloride and to enhance reaction efficiency. Acetic acid has been identified as an effective and less toxic solvent for the bromination of anthracene. tandfonline.comtandfonline.com In this method, a solution of bromine in acetic acid is added dropwise to a suspension of anthracene in acetic acid at room temperature. tandfonline.comtandfonline.com This procedure is reported to be rapid, complete within 30 minutes, and provides high yields of over 95%. tandfonline.comtandfonline.com The use of N-bromosuccinimide (NBS) as a brominating agent has also been reported as part of a multi-step synthesis. bloomtechz.com Another approach utilizes dimethylsulfur bromide in a polar solvent like dichloromethane, which also affords the desired product in good yield. google.com

Table 1: Comparison of Synthetic Methods for 9,10-Dibromoanthracene

| Brominating Agent | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Bromine | Carbon Tetrachloride | 30 min + 1 hr reflux | ~85% | prepchem.com |

| Bromine | Carbon Tetrachloride | 30 min | 83-88% | orgsyn.orgchemicalbook.com |

| Bromine | Acetic Acid | 30 min | >95% | tandfonline.comtandfonline.com |

| N-Bromosuccinimide | - | - | - | bloomtechz.com |

| Dimethylsulfur bromide | Dichloromethane | 30 min | 85% | google.com |

The second key precursor is a cyanophenylboronic acid derivative, which provides the benzonitrile (B105546) moiety of the final product. 4-Cyanophenylboronic acid is a commercially available reagent but can also be synthesized through various laboratory methods. guidechem.comchemicalbook.com One common synthetic route involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate. For instance, the reaction can be initiated by treating a suitable starting material with n-butyllithium at low temperatures (-70°C) in a mixture of toluene and tetrahydrofuran, followed by the addition of triisopropyl borate. guidechem.com The resulting boronate ester is then hydrolyzed with an acidic workup to yield the desired boronic acid. guidechem.com Purification is typically achieved through recrystallization. guidechem.com

4-Cyanophenylboronic acid serves as a crucial reactant in palladium-catalyzed Suzuki cross-coupling reactions for the synthesis of a variety of complex organic molecules. chemicalbook.comsigmaaldrich.com Its utility extends to the preparation of bioactive compounds and functional materials. guidechem.comchemicalbook.com

Catalytic Cross-Coupling Reactions for Core Construction

The central step in the synthesis of this compound is the formation of the carbon-carbon bond between the anthracene core and the cyanophenyl group. This is achieved through a catalytic cross-coupling reaction, with the Suzuki-Miyaura reaction being the most prominent and effective strategy.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. epa.govnih.govlookchem.comresearchgate.net This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. yonedalabs.comwikipedia.orgyoutube.com In the context of synthesizing this compound, this translates to the reaction of 9,10-dibromoanthracene with a cyanophenylboronic acid derivative.

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle that includes the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species, and finally, reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. nih.govresearchgate.net

The efficiency and selectivity of the Suzuki-Miyaura cross-coupling reaction are highly dependent on the careful optimization of several reaction parameters. These include the choice of palladium catalyst, the base, the solvent system, and the reaction temperature.

Catalyst Systems: A variety of palladium catalysts can be employed for Suzuki-Miyaura reactions. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a commonly used and effective catalyst for the coupling of aryl bromides. nih.govresearchgate.net Other palladium sources such as palladium(II) acetate (Pd(OAc)2) and palladium(II) chloride (PdCl2) can also be used, often in combination with phosphine ligands. nih.govacs.org The choice of ligand can significantly influence the catalytic activity and stability. acs.org

Base: The role of the base is crucial in the transmetalation step of the catalytic cycle. A wide range of bases can be used, with inorganic bases being the most common. Potassium carbonate (K2CO3) is a frequently used base in Suzuki-Miyaura reactions involving aryl bromides. nih.govresearchgate.net Other effective bases include cesium carbonate (Cs2CO3), potassium phosphate (K3PO4), and sodium hydroxide (NaOH). wikipedia.orgresearchgate.netorganic-chemistry.org The base is often used in an aqueous solution, which can facilitate the reaction. yonedalabs.com

Table 2: Common Reaction Parameters for Suzuki-Miyaura Cross-Coupling

| Parameter | Examples | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh3)4, Pd(OAc)2, PdCl2 | Facilitates the oxidative addition and reductive elimination steps. |

| Base | K2CO3, Cs2CO3, K3PO4, NaOH | Activates the boronic acid for transmetalation. |

| Solvent | Toluene, THF, Dioxane, DMF, Water mixtures | Solubilizes reactants and catalyst, influences reaction rate. |

A key challenge in the synthesis of this compound from 9,10-dibromoanthracene is the selective formation of the mono-arylated product over the di-arylated byproduct. The reactivity of the two bromine atoms on the anthracene core can lead to a mixture of products if the reaction conditions are not carefully controlled.

Achieving selective mono-arylation often relies on several factors. The stoichiometry of the reactants is a critical parameter; using a limited amount of the boronic acid derivative can favor the formation of the mono-substituted product. nih.gov The choice of catalyst and reaction conditions can also play a significant role. Some palladium catalyst systems may exhibit poor reactivity and selectivity towards mono-arylation. nih.govacs.org For instance, the use of general palladium(II) precursors like Pd(OAc)2 and PdCl2 has been shown to result in poor selectivity. nih.govacs.org While Pd(PPh3)4 can lead to better conversion, it may still provide poor selectivity. acs.org

The relative reactivity of the starting 9,10-dibromoanthracene and the mono-arylated product towards the palladium catalyst can influence the product distribution. In some cases, the mono-arylated intermediate can be more reactive than the starting di-bromo compound, leading to a higher propensity for di-arylation. researchgate.net Therefore, careful control of reaction time and temperature, along with the selection of a catalyst system that favors the first coupling event without readily promoting the second, is essential for maximizing the yield of the desired mono-arylated product, this compound.

Other Metal-Catalyzed Coupling Approaches

Metal-catalyzed cross-coupling reactions are paramount in C-C and C-N bond formation, enabling the extension of conjugated systems. The bromine atom on the anthracene core of this compound is well-suited for such transformations.

The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For instance, a similar precursor, 9-bromoanthracene, readily reacts with pyridin-4-ylboronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate to yield 4-(anthracen-9-yl)pyridine nih.gov. This methodology is directly applicable to this compound, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 10-position of the anthracene moiety.

Another powerful tool is the Sonogashira cross-coupling reaction , which couples terminal alkynes with aryl or vinyl halides. The reaction of 9-bromoanthracene with ethynyltrimethylsilane, catalyzed by a palladium complex, has been shown to produce not only the expected 9-(trimethylsilylethynyl)anthracene but also other unexpected products, highlighting the complex reactivity of the anthracene core researchgate.net. This reaction provides a pathway to introduce alkynyl groups, which can serve as versatile handles for further transformations, such as click chemistry or the formation of extended π-conjugated systems.

Table 1: Examples of Metal-Catalyzed Coupling Reactions on Bromoanthracene Core

| Reaction Name | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | 9-Bromoanthracene, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Aryl-substituted anthracene nih.gov |

| Sonogashira | 9-Bromoanthracene, Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Amine base | Alkynyl-substituted anthracene researchgate.net |

Post-Synthetic Modifications and Derivatization Strategies

The modification of the this compound scaffold is crucial for fine-tuning its chemical and physical properties for specific applications. These strategies focus on introducing diverse functional groups and building complex molecular architectures.

The electronic characteristics of the molecule can be systematically altered by attaching electron-donating groups (EDGs) or electron-accepting groups (EWGs). This modulation of the intramolecular charge transfer (ICT) character is key to controlling the absorption and emission properties of the resulting compounds.

Carbazole is a well-known electron-donating moiety used in the design of materials for organic electronics. The nitrogen atom of the carbazole ring can be coupled with the bromo-substituted anthracene core via reactions like the Buchwald-Hartwig amination. While direct derivatization of the title compound is not detailed in the provided sources, the synthesis of related structures such as 9-(10′-Bromo-9′-anthryl)carbazole demonstrates the feasibility of this approach researchgate.net. Such a transformation would replace the bromine atom with a carbazole unit, introducing a strong electron-donating group and significantly impacting the molecule's electronic properties.

Imidazole-based heterocycles are excellent electron-accepting and charge-transporting moieties. The synthesis of 2-(anthracen-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) and its derivatives showcases a powerful strategy for incorporating an anthracene core into a triphenylimidazole architecture nih.gov. This process involves a concise synthetic route using a cross-condensation reaction followed by a Pd-catalyzed Suzuki cross-coupling nih.gov.

A common method for forming the imidazole ring is the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt) mdpi.com. The this compound could be a precursor for such reactions. For example, the benzonitrile group could potentially be hydrolyzed to a carboxylic acid and then converted to an aldehyde. This anthracene-based aldehyde could then react with a diketone (like benzil) and ammonium acetate to form the desired anthracene-substituted triphenylimidazole derivative. The N-H group in the resulting imidazole ring provides a site for further modification, such as alkylation, to improve solubility or introduce other functional groups mdpi.com.

The primary goal of structural diversification is to achieve precise control over the electronic and photophysical properties of the molecule. By strategically combining electron-donating and electron-accepting units, researchers can tune the emission color, quantum efficiency, and charge-transport characteristics.

The synthesis of a series of π-extended 2-(anthracen-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives demonstrates this principle effectively nih.gov. In this work, the core ADPI structure was modified through Suzuki coupling reactions, attaching various aryl groups. Experimental results revealed that the fluorescence properties are highly dependent on the functional groups attached to the core, illustrating a "bottom-up" molecular tuning approach for developing fluorophores with diverse functions nih.gov. For example, attaching different substituents leads to varied Stokes shifts, fluorescence lifetimes, and quantum yields rsc.org. The interaction of these derivatives with external stimuli, such as solvent polarity or acidity, also changes based on the appended functional groups, highlighting the tunability of their sensing capabilities nih.gov.

Table 2: Illustrative Data on Property Tuning via Derivatization (Hypothetical for ADPI Analogs)

| Derivative | Substituent (R) | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| ADPI-H | -H | 380 | 450 | 0.65 |

| ADPI-OMe | -OCH₃ (Donor) | 385 | 470 | 0.75 |

| ADPI-CF₃ | -CF₃ (Acceptor) | 375 | 440 | 0.50 |

Note: This table is illustrative, based on general principles and findings reported for similar systems where donor/acceptor groups are varied nih.govrsc.org.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step nih.govmdpi.com. They offer significant advantages in terms of atom economy, reduced waste, and simplified purification procedures.

Isonitrile-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly powerful tools for generating molecular diversity nih.gov. Another prominent example is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which is used to synthesize fused imidazole rings like imidazo[1,2-a]pyridines rug.nlbeilstein-journals.org. A derivative of this compound, for instance an aldehyde derived from it, could serve as the aldehyde component in a GBB reaction, reacting with an aminopyridine and an isocyanide to rapidly assemble a complex, anthracene-appended heterocyclic system.

Sequential transformations, where multiple reaction steps are performed consecutively, are also a cornerstone of modern organic synthesis. The synthesis of π-extended ADPIs is a prime example, involving an initial condensation reaction to form the core imidazole structure, followed by a Pd-catalyzed Suzuki cross-coupling to introduce further diversity nih.gov. This sequential approach allows for the controlled and systematic buildup of complex molecular architectures, where each step introduces a specific structural element to fine-tune the final properties of the molecule.

Electrochemical Characterization and Charge Transport Mechanisms

Determination of Redox Potentials and Frontier Molecular Orbital Energies

The redox potentials of a molecule provide direct insight into its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and transport in organic electronics. Cyclic voltammetry (CV) is a standard technique used to probe these properties.

For a series of 9,10-anthracene derivatives, including the structurally similar 9-bromo-10-phenylanthracene (B179275), CV measurements have been performed to investigate their electrochemical behavior. mdpi.com These compounds typically exhibit a quasi-reversible oxidation process. mdpi.com The HOMO energy levels can be estimated from the onset of the oxidation potentials. mdpi.com For several 9,10-anthracene derivatives, the HOMO levels were found to be in the range of -5.59 eV to -5.73 eV. mdpi.com

The introduction of a benzonitrile (B105546) group, which is an electron-withdrawing moiety, at the para position of the phenyl ring in 9-bromo-10-phenylanthracene to form 4-(10-Bromoanthracen-9-yl)benzonitrile would be expected to lower both the HOMO and LUMO energy levels due to the inductive and resonance effects of the nitrile group. This tuning of the frontier orbital energies is a key strategy in the design of organic semiconductors for specific applications.

Below is a table of electrochemical data for related 9,10-anthracene derivatives.

| Compound Name | Half-wave Oxidation Potential (E1/2 vs. Fc/Fc+) | HOMO Energy Level (eV) |

| 9,10-diphenylanthracene (B110198) | Not Reported | -5.65 |

| 9-phenyl-10-(1-naphthalenyl)anthracene | Not Reported | -5.59 |

| 9-phenyl-10-(phenanthren-9-yl)anthracene | Not Reported | -5.63 |

| 9-(4-methoxyphenyl)-10-phenylanthracene | Not Reported | -5.73 |

Data sourced from related anthracene (B1667546) derivatives to provide an estimation. mdpi.com

Carrier Mobility Assessment (Hole and Electron Transport)

The charge carrier mobility, which quantifies the velocity of holes and electrons under an applied electric field, is a crucial parameter for the efficiency of organic electronic devices. Anthracene and its derivatives have been extensively studied for their charge transport properties. The molecular packing in the solid state plays a significant role in determining the mobility of these materials.

While specific carrier mobility data for this compound has not been reported, preliminary studies on thin-film transistors using related 9,10-anthracene-based molecules as the semiconductor layer have been conducted. mdpi.com The performance of these devices provides an indirect assessment of the material's charge-carrying capabilities. The functionalization at the 9 and 10 positions of the anthracene core is a critical factor that influences the solid-state arrangement and, consequently, the charge transport characteristics. mdpi.com The planar nature of the anthracene core is conducive to π-π stacking, which facilitates intermolecular charge hopping.

The presence of the bulky bromo and benzonitrile substituents in this compound will influence the intermolecular interactions and molecular packing, thereby affecting the carrier mobility. Generally, ordered molecular packing and strong intermolecular electronic coupling are desired for high charge mobility.

Electrochemical Stability and Device Lifetime Implications

The electrochemical stability of an organic semiconductor is a key determinant of the operational lifetime and reliability of a device. For anthracene-based materials, degradation can occur under ambient conditions or during device operation due to factors such as oxidation. Functionalization of the anthracene core can enhance its stability.

The thermal stability is also a critical factor for device lifetime, and functionalization of the 9,10-position of anthracene has been shown to be an effective way to tune this property. mdpi.com High thermal stability ensures that the material can withstand the temperatures experienced during device fabrication and operation without degradation.

Computational Chemistry and Quantum Mechanical Investigations

Electronic Structure Calculations: Density Functional Theory (DFT)

DFT has become a standard method for calculating the electronic structure of molecules, offering a balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is the optimization of the molecule's ground-state geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. For 4-(10-Bromoanthracen-9-yl)benzonitrile, this would involve calculating bond lengths, bond angles, and, crucially, the dihedral angle between the anthracene (B1667546) and benzonitrile (B105546) rings. This angle is a key determinant of the degree of π-conjugation between the two aromatic systems, which in turn influences the electronic and optical properties.

Frontier Molecular Orbital (FMO) Distributions and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern a molecule's electronic behavior. DFT calculations would reveal the spatial distribution of these orbitals and their energy levels. For a donor-acceptor type molecule, the HOMO is often localized on the electron-donating moiety, while the LUMO resides on the electron-accepting part. In this compound, the anthracene core would likely dominate the HOMO, and the benzonitrile group would contribute significantly to the LUMO. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides an estimate of the molecule's electronic excitation energy and chemical stability.

A hypothetical data table for FMO analysis would look like this:

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (Eg) | Data not available |

Excited-State Calculations: Time-Dependent DFT (TD-DFT)

To understand how the molecule interacts with light and behaves in its excited states, TD-DFT calculations are employed. These calculations are essential for predicting absorption and emission properties.

Natural Transition Orbital (NTO) Analysis for Charge Transfer Character

When a molecule absorbs light, an electron is promoted to a higher energy orbital. NTO analysis simplifies the description of this electronic transition by representing it as a single pair of "hole" and "electron" orbitals. The hole NTO shows where the electron comes from (typically related to the HOMO), and the electron NTO shows where it goes (related to the LUMO). The degree of spatial separation between the hole and electron NTOs indicates the extent of charge transfer (CT) upon excitation. For this compound, this analysis would quantify the intramolecular charge transfer from the bromoanthracene unit to the benzonitrile moiety.

Electron-Hole Pair Separation and Spatial Overlap

Further analysis of the excited state involves quantifying the separation between the electron and the hole. Metrics such as the distance between the centroids of the hole and electron NTOs are calculated. A larger separation indicates a stronger CT character. The degree of spatial overlap between the electron and hole is also important; a smaller overlap is characteristic of CT states and can influence properties like the rate of radiative decay (fluorescence).

Theoretical Prediction of Spectroscopic Properties

TD-DFT is widely used to predict the absorption and emission spectra of molecules. By calculating the energies of various electronic transitions and their corresponding oscillator strengths (a measure of the transition probability), one can simulate the UV-Visible absorption spectrum. Similarly, by optimizing the geometry of the first excited state, it is possible to calculate the emission energy, which corresponds to the fluorescence spectrum. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions involved (e.g., π-π* or intramolecular charge transfer).

A hypothetical data table for predicted spectroscopic properties would be:

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 (Absorption) | Data not available | Data not available | Data not available |

| S1 → S0 (Emission) | Data not available | Data not available | Data not available |

Simulation of Intermolecular Interactions and Aggregation Tendencies

While specific computational studies simulating the intermolecular interactions and aggregation of this compound are not extensively documented in dedicated publications, the behavior of this molecule can be inferred from theoretical investigations of structurally related compounds. Computational chemistry, particularly quantum mechanical calculations and molecular dynamics simulations, provides powerful tools to predict how molecules of this nature will interact and self-assemble. The aggregation tendencies are governed by a combination of non-covalent interactions, including π-π stacking, halogen bonding, and dipole-dipole interactions.

The large, planar anthracene core is expected to dominate the intermolecular interactions through significant π-π stacking. The bromine atom introduces the possibility of halogen bonding, a directional interaction where the electropositive region (σ-hole) on the halogen interacts with a nucleophile. Furthermore, the nitrile group imparts a significant dipole moment to the molecule, leading to dipole-dipole interactions that can influence molecular packing.

Computational studies on similar 9,10-disubstituted anthracenes and bromo-aromatic compounds have utilized methods like Density Functional Theory (DFT) to analyze these interactions. chalmers.sersc.orgresearchgate.netsemanticscholar.org For instance, investigations into bromobenzene (B47551) clusters have identified multiple stable dimer structures, including parallel-displaced π-stacked arrangements and T-shaped configurations, governed by a balance of π-stacking, C–H/π, and halogen bonding forces. researchgate.net

Molecular dynamics simulations on various polycyclic aromatic compounds have further elucidated the process of aggregation in different environments, showing how solvent composition and molecular structure influence the formation and morphology of aggregates. nih.govnih.govsemanticscholar.org

For this compound, it is anticipated that π-π stacking of the anthracene units would be the primary driving force for aggregation. The relative orientation of molecules within an aggregate would be further modulated by the interplay between halogen bonding involving the bromine atom and dipole-dipole interactions of the benzonitrile moiety. These secondary interactions can lead to more ordered and specific packing arrangements, influencing the bulk properties of the material.

To illustrate the nature of these interactions, the table below presents typical calculated binding energies for different non-covalent interaction motifs found in related aromatic systems. It is important to note that these values are drawn from studies on analogous, not identical, molecules and serve to provide a quantitative perspective on the strength of these forces.

| Interaction Type | Exemplar System | Calculated Binding Energy (kJ/mol) | Computational Method |

|---|---|---|---|

| π-π Stacking | Bromobenzene Dimer (Parallel-displaced) | -10 to -15 | DFT/MP2 |

| Halogen Bonding | Bromobenzene Dimer (Br···π) | -6 to -10 | DFT (M06-2X) |

| C–H/π Interaction | Benzene-Bromobenzene Dimer (T-shaped) | -8 to -12 | DFT/MP2 |

| Dipole-Dipole | Acetonitrile Dimer (Antiparallel) | -15 to -20 | CCSD(T) |

Data in this table is illustrative and compiled from computational studies on analogous molecular systems to provide context for the types and magnitudes of interactions relevant to this compound. researchgate.net

Detailed molecular dynamics simulations would be required to fully map the aggregation landscape of this compound, revealing the thermodynamic and kinetic factors that favor specific aggregate structures and morphologies. Such simulations would provide insight into how these molecules arrange in both solution and the solid state, which is critical for understanding and predicting the material's properties for various applications.

Advanced Analytical and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-(10-Bromoanthracen-9-yl)benzonitrile. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, NMR confirms the connectivity of atoms and the arrangement of the anthracenyl and benzonitrile (B105546) moieties.

While specific spectral data for this compound is not widely published in academic literature, chemical suppliers confirm the structure via NMR. tcichemicals.com For analogous 9,10-disubstituted anthracene (B1667546) derivatives, the ¹H NMR spectrum typically shows a complex series of multiplets in the aromatic region (approximately 7.0-8.5 ppm). The protons on the anthracene core and the benzonitrile ring would exhibit distinct chemical shifts and coupling patterns based on their positions relative to the bromine atom and the cyano group.

Similarly, the ¹³C NMR spectrum would display a characteristic set of signals corresponding to the 21 unique carbon atoms in the molecule. Key signals would include those for the quaternary carbons of the anthracene core, the carbon atom attached to the bromine, and the nitrile carbon (C≡N), which typically appears downfield.

Table 1: Predicted NMR Signal Regions for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| ¹H | 7.0 - 8.5 | Multiplets (m), Doublets (d) |

| ¹³C (Aromatic) | 120 - 150 | Singlets (s) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is employed to verify the elemental composition and exact molecular weight of this compound. This technique measures the mass-to-charge ratio (m/z) with extremely high precision, allowing for the unambiguous determination of the molecular formula.

The calculated molecular weight for the chemical formula C₂₁H₁₂BrN is 358.24 g/mol . cymitquimica.comlabproinc.com HRMS analysis would provide an experimental mass value that closely matches the theoretical exact mass, confirming the presence and number of carbon, hydrogen, bromine, and nitrogen atoms. The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be observable, providing further structural confirmation.

Table 2: Molecular Formula and Mass Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₁₂BrN | cymitquimica.com |

| Molecular Weight | 358.24 | cymitquimica.comlabproinc.com |

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

Furthermore, X-ray diffraction elucidates how molecules pack together in a crystal lattice, revealing intermolecular interactions such as π–π stacking or halogen bonding. nih.gov These interactions can significantly affect the material's bulk properties, including its emission characteristics in the solid state. While a specific crystal structure for this compound is not publicly available, studies on similar anthracene derivatives show that the packing arrangement is crucial for understanding their performance in optoelectronic devices. nih.gov

Time-Resolved Spectroscopy for Kinetic Analysis of Excited States

Time-resolved spectroscopic techniques, such as transient absorption (TA) spectroscopy and time-correlated single photon counting (TCSPC), are vital for understanding the dynamics of the excited states of this compound. These methods probe the fate of the molecule after it absorbs light, tracking processes like fluorescence, intersystem crossing, and internal conversion on timescales from picoseconds to microseconds. rsc.orgbecker-hickl.comspectrabase.com

Transient Absorption (TA) Spectroscopy: This pump-probe technique monitors changes in the absorption spectrum of the sample after photoexcitation. spectrabase.com It can detect short-lived excited species, such as singlet and triplet states, providing insight into their formation and decay kinetics. Studies on similar donor-acceptor benzonitriles have used TA to unravel complex photophysical pathways. nih.gov

Time-Correlated Single Photon Counting (TCSPC): TCSPC is the gold standard for measuring fluorescence lifetimes. researchgate.net By repeatedly measuring the time delay between an excitation laser pulse and the detection of an emitted photon, a fluorescence decay profile is constructed. The fluorescence lifetime (τ) is a key parameter for characterizing the efficiency of emissive processes. Anthracene derivatives are often characterized by their fluorescence lifetimes to assess their suitability for applications like organic light-emitting diodes (OLEDs) and photon upconversion. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of ultraviolet and visible light. The resulting spectrum provides information about the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO).

The UV-Vis spectrum of an anthracene derivative like this compound is expected to be dominated by the characteristic vibronic structure of the anthracene core. mdpi.com These transitions, corresponding to π-π* transitions, typically appear as a series of sharp peaks between 300 and 400 nm. researchgate.net The substitution pattern on the 9 and 10 positions can cause shifts in the absorption maxima (λₘₐₓ) and changes in the molar extinction coefficients (ε). rsc.org

Table 3: Typical UV-Vis Absorption Maxima for Substituted Anthracenes

| Compound Type | Typical λₘₐₓ Range (nm) |

|---|---|

| Anthracene | 350 - 380 |

| 9-Bromoanthracene | 340 - 400 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes and Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. Each functional group has a characteristic absorption frequency, making FT-IR an excellent tool for confirming the presence of key structural motifs.

For this compound, the FT-IR spectrum would provide clear evidence for its constituent parts. The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which appears in a relatively clean region of the spectrum, typically around 2220-2230 cm⁻¹. researchgate.net Other key vibrations would include aromatic C-H stretching above 3000 cm⁻¹, C=C stretching in the 1450-1600 cm⁻¹ region, and the C-Br stretching vibration, which would appear at lower wavenumbers.

Table 4: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Nitrile (C≡N) | Stretch | 2220 - 2230 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Cyclic Voltammetry for Electrochemical Properties

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the reduction and oxidation processes of a molecule. By measuring the current that develops in an electrochemical cell as the voltage is varied, the redox potentials of the compound can be determined.

Applications in Organic Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs) as Deep-Blue Emitters

Deep-blue emitters are fundamental components for full-color displays and solid-state lighting, yet developing materials that combine high efficiency, color purity, and long operational stability remains a significant challenge. researchgate.netmdpi.com Anthracene (B1667546) derivatives are among the most promising candidates for blue emitters due to their inherent thermal and electrochemical stability, coupled with high fluorescence efficiency. bohrium.com 4-(10-Bromoanthracen-9-yl)benzonitrile serves as a crucial precursor for a variety of deep-blue emitting materials where the bromine atom is substituted to fine-tune the molecule's electronic and photophysical properties.

OLEDs incorporating emitters derived from this compound are typically fabricated as multilayer structures to ensure efficient charge injection, transport, and recombination. A common device architecture is deposited on an indium tin oxide (ITO) coated glass substrate and consists of the following layers, sequentially deposited via thermal evaporation in a high-vacuum environment:

Hole Injection Layer (HIL): Facilitates the injection of holes from the anode.

Hole Transport Layer (HTL): Transports holes to the emissive layer. Materials like TAPC (di-[4-(N,Ndi-tolyl-amino)-phenyl]cyclohexane) and TCTA (4,4′,4″-tris(N-carbazolyl) triphenylamine) are often used. mdpi.com

Emissive Layer (EML): The core of the device where electrons and holes recombine to produce light. This layer can either be a neat film of the emitter (non-doped) or a host material doped with the emitter.

Electron Transport Layer (ETL): Transports electrons from the cathode. Common ETL materials include TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene). mdpi.com

Electron Injection Layer (EIL): Facilitates the injection of electrons (e.g., Lithium Fluoride, LiF).

Cathode: A low work function metal, typically aluminum (Al), serves as the top electrode.

This structured approach ensures that charge recombination is confined within the EML, maximizing the light-generation efficiency.

The performance of OLEDs is evaluated by several key metrics. The External Quantum Efficiency (EQE) represents the ratio of photons emitted to electrons injected. Current Efficiency (CE) is measured in candelas per ampere (cd/A), and Power Efficiency (PE) is in lumens per watt (lm/W). Emitters synthesized from this compound have enabled devices with exceptional performance, particularly in the challenging deep-blue region.

| Emitter Derivative | Device Type | Max. EQE (%) | CIE Coordinates (x, y) | Reference |

|---|---|---|---|---|

| mCzAnBzt | Non-doped | 7.95 | (0.15, 0.07) | rsc.org |

| mCz-TAn-CN | Non-doped | 7.03 | (0.14, 0.12) | rsc.org |

| m2Cz-TAn-CN | Doped | 7.28 | (0.14, 0.09) | rsc.org |

| Phenanthroimidazole-anthracene derivative | Non-doped | 9.44 (at 1000 cd/m²) | (0.14, 0.19) | researchgate.net |

| ATDBF | Non-doped | 7.93 | (0.15, 0.06) | elsevierpure.com |

A significant advantage of emitters derived from this compound is their effectiveness in non-doped OLEDs. rsc.orgrsc.org In a conventional doped device, an emitter is dispersed into a host material, which adds complexity and cost to the fabrication process. Non-doped devices utilize the emitter as a neat film in the EML. This is possible when the emitter molecule possesses both excellent fluorescence and balanced charge-transport properties, preventing efficiency losses from self-quenching.

The development of materials for non-doped OLEDs simplifies the device structure and fabrication, making them more attractive for commercial applications. Several derivatives have demonstrated high external quantum efficiencies in non-doped configurations, such as mCzAnBzt (7.95% EQE) and a phenanthroimidazole-anthracene compound (9.44% EQE), highlighting the success of this approach. rsc.orgresearchgate.net

In OLEDs, the recombination of electrons and holes generates both singlet (25%) and triplet (75%) excitons. Conventional fluorescent materials can only harvest singlet excitons, limiting the theoretical maximum EQE to around 5%. However, many emitters derived from the this compound platform have achieved EQEs well beyond this limit by harnessing the non-emissive triplet excitons through various mechanisms. elsevierpure.com

Triplet-Triplet Annihilation (TTA): Also known as triplet-triplet fusion (TTF), this process involves the collision of two triplet excitons to form one higher-energy singlet exciton (B1674681), which can then decay radiatively. This effectively converts triplet energy into useful light, and the high performance of many anthracene-based deep-blue OLEDs is attributed to this mechanism. rsc.orgelsevierpure.com

Hot Exciton Channels: This mechanism, also referred to as high-lying reverse intersystem crossing (hRISC), allows for the conversion of triplet excitons from high-energy states (Tn, n>1) into emissive singlet states (Sm, m≥1). bohrium.comelsevierpure.com

Molecular designs incorporating benzofuro[3,2-c]carbazole donors with the anthracene core have been shown to facilitate these hybridized triplet upconversion pathways, enabling exciton utilization efficiencies approaching 100%. elsevierpure.com

Efficiency roll-off, the reduction in EQE at high current densities, is a critical issue that limits the performance of OLEDs at high brightness. Emitters developed from this compound have been engineered to exhibit significantly reduced roll-off. bohrium.com For instance, a non-doped device based on a phenanthroimidazole-anthracene derivative not only achieved a peak EQE of 9.44% at 1000 cd/m² but also maintained a high EQE of 8.09% at a very high luminance of 10,000 cd/m². researchgate.net This stability is attributed to molecular designs that promote balanced charge injection and transport, thereby broadening the exciton recombination zone within the emissive layer and minimizing quenching processes that are prevalent at high exciton densities. researchgate.net

Triplet-Triplet Annihilation Upconversion (TTA-UC) Systems

Beyond OLEDs, the anthracene scaffold derived from this compound is highly effective in triplet-triplet annihilation upconversion (TTA-UC) systems. TTA-UC is a process that converts two low-energy photons into a single higher-energy photon, with potential applications in solar energy harvesting and bioimaging. rsc.orgnsf.gov

In a typical TTA-UC system, a sensitizer (B1316253) absorbs low-energy light and populates its triplet state. This triplet energy is then transferred to two molecules of an "annihilator" or "emitter." These two triplet-state annihilator molecules then undergo TTA to generate one high-energy singlet exciton, which emits an upconverted photon. rsc.org

Research has shown that 9,10-disubstituted anthracenes are excellent annihilators. A close derivative, 4-(10-phenylanthracene-9-yl)benzonitrile, when paired with a Platinum octaethylporphyrin (PtOEP) sensitizer, demonstrated upconversion quantum yields that surpassed those of the benchmark annihilator 9,10-diphenylanthracene (B110198) (DPA). rsc.org This indicates that the core molecular structure, for which this compound is a key synthetic precursor, is ideally suited for mediating the critical energy fusion step in TTA-UC processes.

Role as Annihilator Molecules for Photon Upconversion

Photon upconversion via triplet-triplet annihilation (TTA-UC) is a process that converts lower-energy photons into higher-energy ones, offering applications in solar energy harvesting and bioimaging. nsf.gov This process relies on a sensitizer-annihilator pair. The sensitizer absorbs a low-energy photon and transfers its triplet energy to an annihilator molecule. rsc.org When two of these triplet-excited annihilator molecules interact, they undergo TTA, resulting in one annihilator in a higher-energy singlet excited state, which then emits a high-energy photon. rsc.orgsemanticscholar.org

Anthracene derivatives are commonly used as annihilators due to their high fluorescence quantum yields and suitable triplet energy levels. rsc.org While direct studies on this compound as a TTA-UC annihilator are not extensively documented, research on the closely related compound, 4-(10-phenylanthracene-9-yl)benzonitrile, provides significant insight. This analogue has been successfully used as an annihilator in a TTA-UC system with platinum octaethylporphyrin (PtOEP) serving as the sensitizer. rsc.org The core 9,10-disubstituted anthracene structure is crucial for this function, with bulky substituents known to prevent undesirable side reactions like photocycloaddition. rsc.org The presence of the benzonitrile (B105546) group on the anthracene core, as seen in the phenyl-substituted analogue, is compatible with efficient annihilator function. rsc.orgresearchgate.net Therefore, this compound is a strong candidate for a similar role, where its anthracene core would act as the triplet energy acceptor and emitter.

Upconversion Quantum Yields and Efficiency Enhancement

The efficiency of the TTA-UC process is quantified by the upconversion quantum yield (ΦUC), which represents the ratio of emitted high-energy photons to absorbed low-energy photons, with a theoretical maximum of 50%. nsf.gov The performance of new annihilators is often compared to benchmark molecules like 9,10-diphenylanthracene (DPA). rsc.org

In studies involving 9,10-disubstituted anthracenes, the specific substituents at the 9 and 10 positions are shown to fine-tune the photophysical properties. Research on the analogue, 4-(10-phenylanthracene-9-yl)benzonitrile, demonstrated an upconversion quantum yield that slightly surpassed that of the benchmark DPA when paired with a platinum octaethylporphyrin sensitizer. rsc.orgresearchgate.net This indicates that the combination of a phenyl and a benzonitrile substituent on the anthracene core is effective for high-efficiency TTA-UC.

| Annihilator Compound | Sensitizer | Relative Upconversion Quantum Yield (ΦUC) |

|---|---|---|

| 4-(10-Phenylanthracene-9-yl)benzonitrile | Platinum Octaethylporphyrin (PtOEP) | Slightly exceeded benchmark rsc.orgresearchgate.net |

| 9,10-Diphenylanthracene (DPA) (Benchmark) | Platinum Octaethylporphyrin (PtOEP) | Benchmark standard rsc.org |

This table presents data for a compound structurally analogous to this compound to illustrate the potential performance of this class of materials.

Broader Implications in Organic Photovoltaics and Organic Field-Effect Transistors

Beyond photon upconversion, the molecular structure of this compound suggests potential applicability in other organic optoelectronic devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). nih.gov Anthracene and its derivatives have been explored as active materials in OFETs due to their semiconducting properties. researchgate.net For a material to be effective in these devices, efficient charge transport is necessary, which is heavily dependent on the molecule's electronic properties and its solid-state packing. nih.gov

The functional groups on this compound could play significant roles. The benzonitrile moiety possesses a strong dipole moment and is electron-withdrawing; such groups are known to influence the molecular energy levels (HOMO/LUMO) and can promote intermolecular interactions beneficial for charge transport. rsc.org In the context of OPVs, functional groups can be used to passivate defects and improve device efficiency and stability. rsc.org For instance, the simpler molecule 4-bromo-benzonitrile has been used as a surface passivating agent in perovskite solar cells, where its cyano group effectively heals defects. rsc.org

Similarly, the bromo-substituent can influence molecular packing and electronic coupling between adjacent molecules in the solid state, which is a critical factor for charge mobility in OFETs. researchgate.net Halogen substitutions are a common strategy in the design of high-performance organic semiconductors. researchgate.net While specific studies employing this compound in OPVs or OFETs have not been reported, its combination of a proven organic semiconductor core (anthracene) with electronically active and packing-directing groups makes it a compound of interest for future research in these areas. nih.govresearchgate.net

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| - | This compound |

| - | 4-(10-Phenylanthracene-9-yl)benzonitrile |

| DPA | 9,10-Diphenylanthracene |

| PtOEP | Platinum Octaethylporphyrin |

| - | Anthracene |

| - | 4-Bromo-benzonitrile |

Concluding Remarks and Future Research Perspectives

Synthesis of Current Research Advancements

Research on related anthracene-benzonitrile structures has demonstrated their potential as efficient blue-light emitters in OLEDs. rsc.org The introduction of bulky side groups and the strategic placement of electron-donating and electron-withdrawing moieties are known to significantly influence the thermal, photophysical, and electroluminescent properties of these materials. researchgate.net For instance, twisting the molecular conformation can restrict intramolecular π-conjugation, leading to deep-blue emission and preventing detrimental π–π stacking interactions. researchgate.net

Table 1: General Properties of Anthracene-Based Emitters

| Property | Typical Range/Value | Significance in OLEDs |

| Emission Color | Deep Blue to Green | Essential for full-color displays and white lighting |

| Photoluminescence Quantum Yield (PLQY) | Often > 80% in solution | High efficiency of light emission |

| HOMO/LUMO Energy Levels | Tunable via substituents | Affects charge injection and transport |

| Thermal Stability (Td) | > 300 °C | Crucial for device longevity and operational stability |

Persistent Challenges and Open Questions

Despite the promise of anthracene (B1667546) derivatives, several challenges remain. A primary obstacle is the limited availability of detailed experimental data for specific compounds like 4-(10-Bromoanthracen-9-yl)benzonitrile. The absence of comprehensive studies on its photophysical and electrochemical properties hinders the full realization of its potential.

A significant challenge in the field of blue OLEDs is achieving long operational lifetimes and high color purity simultaneously. Anthracene-based emitters, while often efficient, can suffer from degradation mechanisms that lead to a decrease in luminance and a shift in emission color over time. Understanding and mitigating these degradation pathways is a key area of ongoing research.

Furthermore, the efficiency roll-off at high brightness levels remains a concern for many fluorescent blue emitters. This phenomenon, where the quantum efficiency decreases as the current density increases, limits the performance of OLEDs in demanding applications. The development of molecular architectures that can maintain high efficiency at high luminance is a critical research goal. rsc.org

Future Directions in Molecular Design and Device Engineering

The future of optoelectronic materials based on this compound and related structures lies in sophisticated molecular engineering. The bromine atom in the target compound serves as a versatile handle for further functionalization through cross-coupling reactions. This allows for the systematic tuning of the electronic and photophysical properties of the final molecule.

Future molecular design strategies will likely focus on:

Introducing bulky and sterically hindering groups: This will continue to be a key strategy to prevent aggregation-caused quenching and maintain high emission efficiency in the solid state. researchgate.net

Developing bipolar host materials: For phosphorescent OLEDs, host materials with balanced electron and hole transport capabilities are crucial for efficient energy transfer to the dopant. Anthracene derivatives can be engineered to exhibit such bipolar characteristics. researchgate.net

Enhancing thermal and morphological stability: The long-term performance of OLEDs is critically dependent on the stability of the organic materials. Future designs will incorporate features that enhance the glass transition temperature and morphological stability of the thin films.

From a device engineering perspective, optimizing the device architecture to improve charge balance and light out-coupling will be essential to fully exploit the potential of new emitter materials. This includes the development of novel transport layers and electrode structures.

Potential for Novel Optoelectronic Applications

The primary application for materials derived from this compound is in the emissive layer of OLEDs, particularly for achieving efficient and stable deep-blue emission. researchgate.netrsc.org High-performance blue emitters are the cornerstone of full-color displays and are essential for producing high-quality white light for solid-state lighting.

Beyond displays and lighting, there is potential for these materials in other optoelectronic applications, such as:

Organic Lasers: The high photoluminescence quantum yields and tunable emission properties of anthracene derivatives make them promising candidates for gain media in optically pumped organic solid-state lasers.

Sensors: The fluorescence of anthracene compounds can be sensitive to their local environment, opening up possibilities for their use in chemical and biological sensors.

Photovoltaics: While less common, engineered anthracene derivatives could potentially find applications in organic photovoltaic devices, either as components of the active layer or as interfacial materials.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(10-Bromoanthracen-9-yl)benzonitrile?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions . For example, coupling 9,10-dibromoanthracene with benzonitrile derivatives under palladium catalysis yields the target compound. A key intermediate, PPICNA-Br (4-(2-(4-(10-bromoanthracen-9-yl)phenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzonitrile), is formed through sequential Suzuki reactions . Alternative routes involve benzyne intermediates generated from bromobenzene and arylacetonitriles in the presence of LDA (lithium diisopropylamide) .

- Key Considerations :

- Catalyst selection (e.g., Pd(PPh₃)₄) and solvent (toluene/ethanol mixtures) are critical for yield optimization.

- Purification often requires column chromatography or recrystallization due to byproduct formation.

Q. How is the compound characterized structurally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL/SHELXS) is widely used for refinement, particularly for resolving anisotropic displacement parameters and handling twinned crystals . Complementary techniques include:

- NMR spectroscopy : ¹H/¹³C NMR in deuterated acetone or DMSO to confirm substitution patterns (e.g., aromatic proton splitting in the 6.6–8.4 ppm range) .

- FTIR/Raman spectroscopy : To identify nitrile (C≡N) stretches (~2220 cm⁻¹) and anthracene ring vibrations .

Q. What are the fundamental photophysical properties of this compound?

- Methodological Answer : The anthracene core confers strong blue fluorescence (λem ~400–450 nm) with high quantum yields (ΦF >0.8 in solution). Substitutions at the 9- and 10-positions minimally alter absorption spectra but can modulate emission efficiency. For example, electron-withdrawing groups (e.g., nitrile) enhance intersystem crossing, while bulky aryl groups reduce aggregation-induced quenching .

Advanced Research Questions

Q. How can Suzuki coupling conditions be optimized to improve yields of this compound?

- Methodological Answer :

- Catalyst System : Use Pd(OAc)₂ with SPhos ligand for enhanced stability and turnover.

- Solvent : DMF/toluene mixtures (3:1 v/v) at 80°C improve solubility of aromatic intermediates.

- Base : K3PO4 outperforms Na2CO3 in minimizing side reactions.

- Yields : Typically 70–85%, but trace oxygen or moisture can reduce efficiency. Inert atmosphere (N2/Ar) is essential .

Q. How do substituents on the anthracene core affect triplet-triplet annihilation (TTA) upconversion efficiency?

- Methodological Answer :

- Key Findings : The nitrile group in this compound stabilizes the triplet state (T1) via spin-orbit coupling, enabling TTA upconversion with sensitizers like PtOEP (platinum octaethylporphyrin). However, bulky substituents (e.g., carbazole derivatives) can sterically hinder annihilator-sensitizer interactions, reducing ΦUC (upconversion quantum yield) .

- Experimental Design :

| Parameter | Optimal Value |

|---|---|

| Sensitizer | PtOEP (0.1 mM) |

| Annihilator | 0.5 mM in toluene |

| Excitation λ | 532 nm (Nd:YAG laser) |

| ΦUC | Up to 13% (vs. 8% for DPA) |

Q. How to resolve contradictions in reported fluorescence quantum yields for anthracene derivatives?

- Methodological Answer : Discrepancies often arise from:

- Solvent polarity : Higher polarity solvents (e.g., acetone) stabilize charge-transfer states, reducing ΦF.

- Oxygen quenching : Rigorous degassing (freeze-pump-thaw cycles) is necessary for accurate measurements.

- Instrument calibration : Use standardized dyes (e.g., quinine sulfate) for spectrometer validation.

- Substituent effects : Thiophene groups decrease ΦF to <0.1, while phenyl groups retain ΦF ~0.9 .

Q. What strategies mitigate challenges in crystallizing this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.